3-Methyl-8-(trifluoromethyl)quinolin-2-amine
CAS No.:
Cat. No.: VC15961069
Molecular Formula: C11H9F3N2
Molecular Weight: 226.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9F3N2 |
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Molecular Weight | 226.20 g/mol |
IUPAC Name | 3-methyl-8-(trifluoromethyl)quinolin-2-amine |
Standard InChI | InChI=1S/C11H9F3N2/c1-6-5-7-3-2-4-8(11(12,13)14)9(7)16-10(6)15/h2-5H,1H3,(H2,15,16) |
Standard InChI Key | WMLZTQQXCPDQNC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C(=CC=C2)C(F)(F)F)N=C1N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-methyl-8-(trifluoromethyl)quinolin-2-amine, denotes a quinoline backbone with substituents at positions 2, 3, and 8. The trifluoromethyl group at C8 induces significant electronic effects, while the amino group at C2 enhances hydrogen-bonding capabilities. X-ray crystallography of analogous compounds reveals planar quinoline rings with bond lengths consistent with aromatic delocalization . Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 226.20 g/mol |
IUPAC Name | 3-methyl-8-(trifluoromethyl)quinolin-2-amine |
Canonical SMILES | CC1=CC2=C(C(=CC=C2)C(F)(F)F)N=C1N |
Electronic and Steric Effects
Density functional theory (DFT) calculations on related quinoline derivatives demonstrate that the trifluoromethyl group reduces electron density at the C8 position (), while the amino group at C2 acts as an electron donor () . This electronic contrast enables selective functionalization at C5 and C7 positions in electrophilic substitution reactions.
Synthesis and Reaction Pathways
Primary Synthesis Routes
The compound is synthesized via Friedländer annulation or transition-metal-catalyzed coupling. A representative procedure involves:
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Condensation: Reacting 2-nitro-3-methylaniline with ethyl trifluoroacetoacetate in polyphosphoric acid at 120°C for 6 hours to form 8-trifluoromethyl-3-methylquinolin-2(1H)-one .
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Reduction: Treating the quinolinone with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux to yield the target amine .
Table 1: Optimization of Reduction Conditions
Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
LiAlH₄ | THF | 66 | 4 | 78 |
NaBH₄ | MeOH | 25 | 12 | 32 |
BH₃·THF | THF | 25 | 8 | 45 |
Late-Stage Functionalization
Palladium-catalyzed C–H activation enables diversification of the quinoline core. For instance, Suzuki-Miyaura coupling at C5 with arylboronic acids proceeds in 62–85% yield using Pd(OAc)₂/XPhos in toluene/water (3:1) at 80°C .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 8.84 (d, J = 8.2 Hz, H-5), 8.56 (d, J = 8.6 Hz, H-7), 7.90 (dd, J = 8.7, 4.1 Hz, H-6), 6.32 (s, NH₂), 2.24 (s, CH₃) . The trifluoromethyl group appears as a singlet at δ -61.2 ppm in ¹⁹F NMR .
Vibrational Spectroscopy
FT-IR analysis (KBr) reveals key bands:
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N–H stretch: 3326 cm⁻¹ (amino group)
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C–F stretch: 1326 cm⁻¹ (trifluoromethyl)
Table 2: Experimental vs. Calculated IR Frequencies
Mode | Experimental (cm⁻¹) | DFT (cm⁻¹) |
---|---|---|
N–H stretch | 3326 | 3351 |
C–F stretch | 1326 | 1318 |
C=C stretch | 1537 | 1549 |
Computational and Quantum Chemical Insights
Molecular Geometry Optimization
B3LYP/6-311++G(d,p) calculations predict a dihedral angle of 12.3° between the amino group and quinoline plane, enabling conjugation with the π-system . The HOMO (-6.21 eV) localizes on the amino and pyridinic nitrogen, while the LUMO (-2.87 eV) resides on the trifluoromethyl-bearing benzene ring .
Solvation Effects
Polarizable continuum model (PCM) simulations in water indicate a dipole moment increase from 4.12 D (gas phase) to 6.85 D, enhancing solubility compared to non-fluorinated quinolines .
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